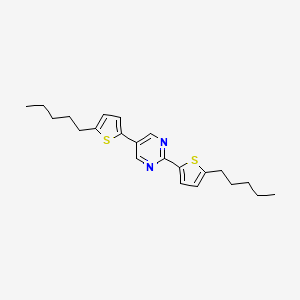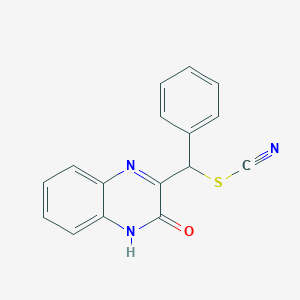
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate is a complex organic compound with the molecular formula C₁₆H₁₁N₃OS It is characterized by a quinoxaline core, a phenyl group, and a thiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst like aluminum chloride.
Thiocyanate Functionalization: The final step involves the reaction of the intermediate with thiocyanate salts, such as potassium thiocyanate, under mild conditions to introduce the thiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate involves its interaction with biological macromolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The quinoxaline core can intercalate into DNA, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl acetate
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl chloride
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl bromide
Comparison:
- Uniqueness: The presence of the thiocyanate group in (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate imparts unique reactivity, particularly in forming covalent bonds with nucleophiles.
- Reactivity: Compared to its acetate, chloride, and bromide analogs, the thiocyanate derivative exhibits distinct chemical behavior, especially in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
289704-35-4 |
|---|---|
Molekularformel |
C16H11N3OS |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H11N3OS/c17-10-21-15(11-6-2-1-3-7-11)14-16(20)19-13-9-5-4-8-12(13)18-14/h1-9,15H,(H,19,20) |
InChI-Schlüssel |
OLOKNKPBDYDKDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)SC#N |
Löslichkeit |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

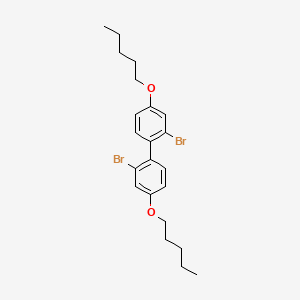
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
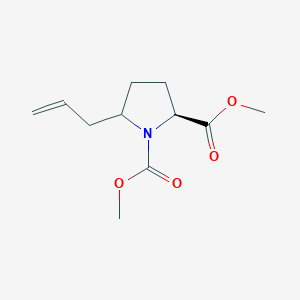
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
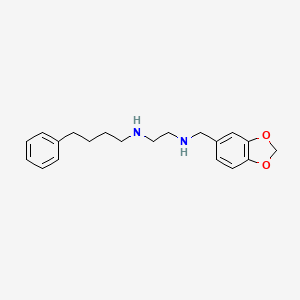
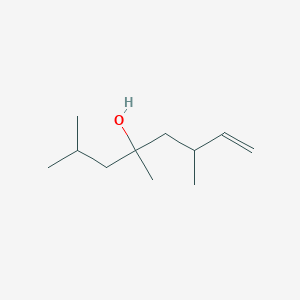
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
